molecular formula C7H7ClN2O B14854627 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 944899-77-8

2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine

Katalognummer: B14854627
CAS-Nummer: 944899-77-8
Molekulargewicht: 170.59 g/mol
InChI-Schlüssel: YBSKFOAKTCPCBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that contains both furan and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the reaction of chloromethyl derivatives with pyrimidine precursors. One common method involves the use of 2-chloromethylpyridine derivatives, which are reacted with suitable nucleophiles under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine include other chloromethyl derivatives of pyrimidine and furan rings, such as 2-chloromethyl-3,5-dimethyl-4-methoxypyridine and 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one .

Uniqueness

What sets this compound apart from similar compounds is its specific combination of furan and pyrimidine rings, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

944899-77-8

Molekularformel

C7H7ClN2O

Molekulargewicht

170.59 g/mol

IUPAC-Name

2-(chloromethyl)-5,7-dihydrofuro[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN2O/c8-1-7-9-2-5-3-11-4-6(5)10-7/h2H,1,3-4H2

InChI-Schlüssel

YBSKFOAKTCPCBI-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CN=C(N=C2CO1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.